1-(2,4-Dimethylbenzoyl)azetidin-3-amine
CAS No.: 1341960-92-6
VCID: VC3080437
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2,4-Dimethylbenzoyl)azetidin-3-amine is a synthetic organic compound belonging to the class of azetidines, which are four-membered cyclic amines. This compound features a benzoyl group substituted with two methyl groups at the 2 and 4 positions, contributing to its unique chemical properties. The structure of 1-(2,4-Dimethylbenzoyl)azetidin-3-amine allows for potential applications in medicinal chemistry, particularly in the development of pharmaceuticals . Synthesis MethodsThe synthesis of 1-(2,4-Dimethylbenzoyl)azetidin-3-amine typically involves the reaction of specific precursors under controlled conditions. Common reagents and conditions may vary depending on the specific synthesis route chosen. Research into its synthesis has been documented in several scientific articles and patents, highlighting its significance in chemical and pharmaceutical research. Synthesis Steps Overview
Biological Activity and Potential Applications1-(2,4-Dimethylbenzoyl)azetidin-3-amine is expected to exhibit biological activity due to its interaction with biological targets. The azetidine ring contributes to its ability to bind to specific receptors or enzymes, potentially modulating their activity. Research indicates that compounds with similar structures may influence pathways related to cell signaling and metabolic processes. Research Findings and Future DirectionsResearch continues to explore the efficacy and safety profiles of 1-(2,4-Dimethylbenzoyl)azetidin-3-amine in various biological systems, indicating promising avenues for future drug development. Further studies are needed to fully understand its pharmacokinetic properties and potential therapeutic applications. Future Research Directions
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CAS No. | 1341960-92-6 |
Product Name | 1-(2,4-Dimethylbenzoyl)azetidin-3-amine |
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | (3-aminoazetidin-1-yl)-(2,4-dimethylphenyl)methanone |
Standard InChI | InChI=1S/C12H16N2O/c1-8-3-4-11(9(2)5-8)12(15)14-6-10(13)7-14/h3-5,10H,6-7,13H2,1-2H3 |
Standard InChIKey | UFWKGVCEXTYTHY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(=O)N2CC(C2)N)C |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)N2CC(C2)N)C |
PubChem Compound | 63754921 |
Last Modified | Aug 16 2023 |
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